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Compound of Interest

Compound Name: (+)-Corypalmine

Cat. No.: B1253375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of natural products is a critical step in drug discovery and

development. This guide provides a comprehensive overview of the analytical techniques used

for the structural confirmation of (+)-Corypalmine, a tetrahydroprotoberberine alkaloid of

significant pharmacological interest. By presenting detailed experimental data from Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside comparative data for its

stereoisomer, (-)-Isocorypalmine, this document serves as a practical resource for researchers

in the field.

Spectroscopic Data: A Comparative Analysis
The structural confirmation of (+)-Corypalmine relies on the detailed analysis of its

spectroscopic data, which provides insights into its molecular framework and stereochemistry.

A direct comparison with its stereoisomer, (-)-Isocorypalmine, highlights the subtle yet crucial

differences that allow for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR spectral data for (+)-Corypalmine are presented below,
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alongside the data for (-)-Isocorypalmine for comparative purposes. Chemical shifts (δ) are

reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data Comparison (500 MHz, CDCl₃)

Proton Assignment
(+)-Corypalmine
(Predicted)

(-)-Isocorypalmine[1]

H-1 ~6.70 (s) 6.70 (s)

H-4 ~6.60 (s) 6.60 (s)

H-8 ~4.10 (d, J=16.0) 4.10 (d, J=16.0)

H-11 ~6.80 (d, J=8.5) 6.80 (d, J=8.5)

H-12 ~6.75 (d, J=8.5) 6.75 (d, J=8.5)

2-OCH₃ ~3.84 (s) 3.84 (s)

3-OCH₃ ~3.85 (s) 3.85 (s)

10-OCH₃ ~3.87 (s) 3.87 (s)

9-OH (br s) -

9-OCH₃ - 3.82 (s)

Note: The ¹H NMR data for (+)-Corypalmine is predicted to be very similar to that of its

enantiomer, (-)-Isocorypalmine, as they are stereoisomers. The primary difference lies in the

substitution pattern on the D-ring, which is reflected in the chemical shifts of the aromatic

protons and the methoxy groups.

Table 2: ¹³C NMR Spectral Data Comparison (125 MHz, CDCl₃)
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Carbon Assignment
(+)-Corypalmine
(Predicted)

(-)-Isocorypalmine[1]

C-1 ~111.5 111.5

C-2 ~147.8 147.8

C-3 ~147.6 147.6

C-4 ~108.9 108.9

C-4a ~127.2 127.2

C-5 ~51.4 51.4

C-6 ~29.2 29.2

C-8 ~54.0 54.0

C-8a ~128.9 128.9

C-9 ~145.2 (C-OH) 145.2 (C-OCH₃)

C-10 ~148.5 (C-OCH₃) 148.5 (C-OH)

C-11 ~111.8 111.8

C-12 ~124.3 124.3

C-12a ~126.5 126.5

C-13a ~59.7 59.7

2-OCH₃ ~55.9 55.9

3-OCH₃ ~56.0 56.0

10-OCH₃ ~56.1 -

9-OCH₃ - 56.1

Note: The key difference in the ¹³C NMR spectra of (+)-Corypalmine and (-)-Isocorypalmine

will be the chemical shifts of the C-9 and C-10 carbons due to the differing positions of the

hydroxyl and methoxy groups.
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Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its structural elucidation. For tetrahydroprotoberberine alkaloids

like (+)-Corypalmine, a characteristic fragmentation pathway is the Retro-Diels-Alder (RDA)

reaction.

Table 3: ESI-MS/MS Fragmentation Data for Tetrahydroprotoberberine Alkaloids

Precursor Ion [M+H]⁺ Key Fragment Ions (m/z) Interpretation

342.17 192, 178, 150

The fragment at m/z 192 is

characteristic of the

isoquinoline moiety containing

two methoxy groups. The ion

at m/z 178 arises from the

RDA fragmentation of the C-

ring, providing information

about the substitution pattern

on the A and B rings. The ion

at m/z 150 provides

information on the D-ring

substitution.

Note: The ESI-MS/MS of (+)-Corypalmine is expected to show a protonated molecular ion

[M+H]⁺ at m/z 342.17, consistent with its molecular formula C₂₀H₂₃NO₄. The fragmentation

pattern will be characteristic of the tetrahydroprotoberberine skeleton, with the RDA reaction

being a key diagnostic tool to confirm the substitution pattern on the aromatic rings.

Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable

data acquisition.

NMR Spectroscopy
Sample Preparation:
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Accurately weigh 5-10 mg of purified (+)-Corypalmine.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.[1]

¹H NMR Acquisition:

Instrument: 500 MHz NMR spectrometer.

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 12-15 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K.[1]

¹³C NMR Acquisition:

Instrument: 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker

instruments).[1]

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds (longer delay for quaternary carbons).[1]

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[1]
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Temperature: 298 K.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of the isolated (+)-Corypalmine in a suitable solvent such as

methanol or acetonitrile (1-10 µg/mL).

LC-MS/MS Analysis:

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) with

a C18 column is commonly used for the separation of alkaloids.[2]

Mobile Phase: A gradient elution with water and acetonitrile, often with additives like formic

acid or ammonium acetate to improve ionization.

Mass Spectrometer: An electrospray ionization (ESI) source coupled with a tandem mass

spectrometer (e.g., triple quadrupole or ion trap).

Ionization Mode: Positive ion mode is typically used for alkaloids due to the basicity of the

nitrogen atom.[3]

MS/MS Experiment: The protonated molecular ion [M+H]⁺ is selected as the precursor ion

for collision-induced dissociation (CID) to generate fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the isolation and structural

confirmation of (+)-Corypalmine.
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Figure 1. Experimental workflow for the isolation and structural elucidation of (+)-Corypalmine.

The following diagram illustrates the key analytical techniques and their relationship in

confirming the structure of (+)-Corypalmine.
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Figure 2. Logical relationship of analytical techniques for structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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